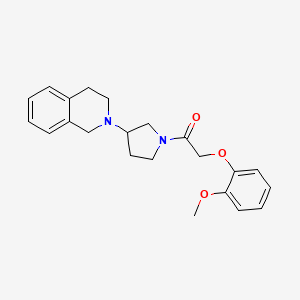
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound. This complex molecule showcases a combination of isoquinoline, pyrrolidine, and methoxyphenoxy groups, indicating its potential versatility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone often involves multi-step organic synthesis techniques. It typically starts with the preparation of key intermediates like dihydroisoquinoline, pyrrolidine, and methoxyphenol derivatives.
Isoquinoline Synthesis: : The isoquinoline core can be synthesized from simple aromatic compounds through Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by reduction to form the dihydroisoquinoline moiety.
Pyrrolidine Formation: : Pyrrolidine derivatives can be obtained from the cyclization of amino alcohols or through the hydrogenation of pyrroles.
Ether Formation: : The methoxyphenoxy part is typically prepared through nucleophilic substitution reactions, converting phenols into aryl ethers.
These intermediates are then coupled under specific reaction conditions using catalysts like palladium on carbon or other transition metals, often under controlled temperature and pressure to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This scale-up requires robust control of reaction conditions to ensure high yield and purity, utilizing large reactors, automated monitoring systems, and precise purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized at the isoquinoline or pyrrolidine moieties, often resulting in the formation of N-oxides or ketones.
Reduction: : Reduction reactions can convert the isoquinoline ring back to the fully saturated tetrahydroisoquinoline.
Substitution: : The methoxyphenoxy group allows for nucleophilic aromatic substitution, where the methoxy group can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: : Isoquinoline N-oxides or ketones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Aryloxy-substituted derivatives based on the nucleophile used.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: : It's used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : The compound is often used to study receptor binding and neurotransmitter activity due to its isoquinoline structure.
Medicine: : Potential therapeutic applications in developing drugs targeting neurological disorders, owing to its structural similarity to certain alkaloids.
Industry: : Utilized in developing specialized coatings, polymers, and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action largely depends on the specific application:
In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. For instance, the isoquinoline moiety can inhibit monoamine oxidase, impacting neurotransmitter metabolism.
The pyrrolidine group might engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar moieties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone stands out due to its unique combination of functional groups, enhancing its versatility.
Similar Compounds
1-(3-(isoquinolin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: : Lacks the methoxy group, which may influence its reactivity and binding properties.
1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: : A fully saturated isoquinoline ring, affecting its oxidation state and overall reactivity.
By juxtaposing these, it's clear that this compound's structure provides unique advantages, particularly in its reactivity and binding characteristics, making it a valuable compound in both research and industrial applications.
Hope this satisfies your curiosity! What's next on your research list?
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-20-8-4-5-9-21(20)27-16-22(25)24-13-11-19(15-24)23-12-10-17-6-2-3-7-18(17)14-23/h2-9,19H,10-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLHOFMQMWGRJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

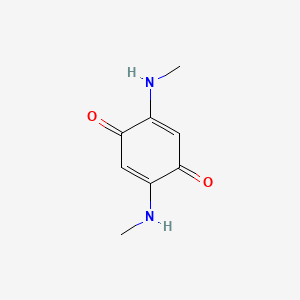

![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)
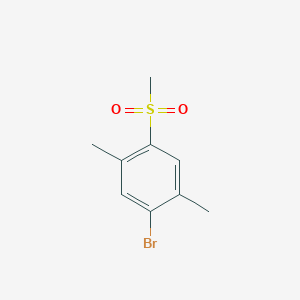
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2411727.png)
![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
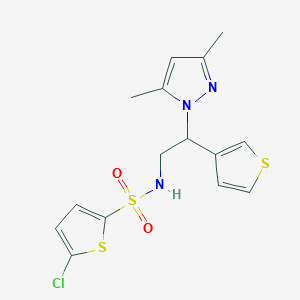

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)
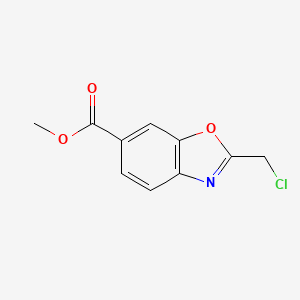
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)
